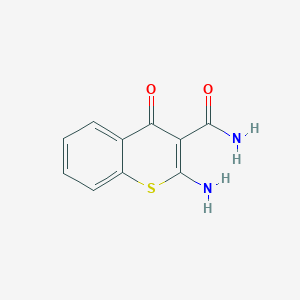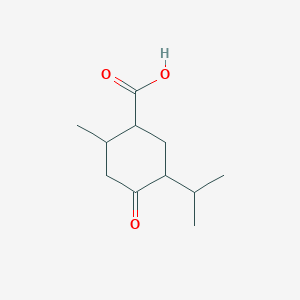
2,2-Dimethyl-5-phenyl-3-(propan-2-yl)-1,3-oxazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-5-phenyl-3-(propan-2-yl)-1,3-oxazolidin-4-one is an organic compound belonging to the oxazolidinone class Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-phenyl-3-(propan-2-yl)-1,3-oxazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction between a substituted phenyl isocyanate and a suitable amino alcohol. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Catalyst: Base catalysts like triethylamine or pyridine.
Temperature: Mild to moderate temperatures (0°C to 50°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification steps: Such as recrystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-5-phenyl-3-(propan-2-yl)-1,3-oxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazolidinone ring or substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or other positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-5-phenyl-3-(propan-2-yl)-1,3-oxazolidin-4-one has several scientific research applications:
Medicinal Chemistry: As a scaffold for designing new antibiotics or other therapeutic agents.
Biological Studies: Investigating its effects on biological systems and potential as a bioactive compound.
Industrial Applications: Potential use in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-5-phenyl-3-(propan-2-yl)-1,3-oxazolidin-4-one depends on its specific application. In medicinal chemistry, oxazolidinones typically inhibit bacterial protein synthesis by binding to the bacterial ribosome. The molecular targets and pathways involved include:
Ribosomal binding: Interfering with the function of the ribosome and preventing protein synthesis.
Pathway inhibition: Disrupting essential bacterial pathways, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar core structure.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and spectrum of activity.
Uniqueness
2,2-Dimethyl-5-phenyl-3-(propan-2-yl)-1,3-oxazolidin-4-one is unique due to its specific substituents, which may confer distinct chemical properties and biological activities compared to other oxazolidinones. Its unique structure allows for potential modifications and applications in various fields.
Propiedades
Número CAS |
64201-09-8 |
|---|---|
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
2,2-dimethyl-5-phenyl-3-propan-2-yl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C14H19NO2/c1-10(2)15-13(16)12(17-14(15,3)4)11-8-6-5-7-9-11/h5-10,12H,1-4H3 |
Clave InChI |
FQHHTISQUVCEOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=O)C(OC1(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one](/img/structure/B14500354.png)
![4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14500359.png)


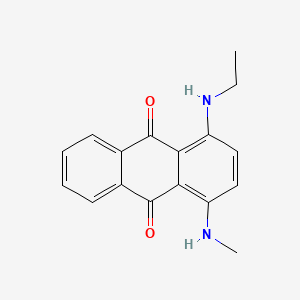
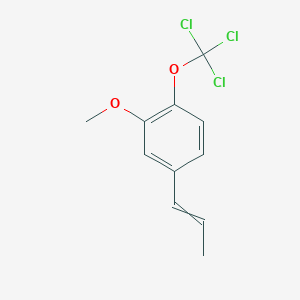
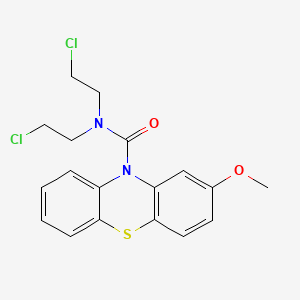

![2-[Bis(2-chloroethyl)amino]ethyl dodecanoate](/img/structure/B14500401.png)
![[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14500409.png)

![2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine](/img/structure/B14500415.png)
